Cas no 1803995-62-1 (2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)

2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride
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- インチ: 1S/C9H3Cl2F6NO2/c10-2-5-4(8(12,13)14)1-3(6(11)19)7(18-5)20-9(15,16)17/h1H,2H2
- InChIKey: GEPROOUJFGXGOI-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)(F)F)=CC(C(=O)Cl)=C(N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 39.2
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076976-1g |
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride |
1803995-62-1 | 97% | 1g |
$1,504.90 | 2022-04-02 |
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride 関連文献
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2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chlorideに関する追加情報
2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride
The compound 2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride, identified by the CAS number 1803995-62-1, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including a chloromethyl group, a trifluoromethoxy group, and a trifluoromethyl group. The presence of these substituents imparts distinctive chemical properties to the molecule, making it highly versatile for use in advanced chemical synthesis and material engineering.
The synthesis of this compound involves a series of carefully designed chemical reactions that ensure the precise placement of substituents on the pyridine ring. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels when synthesizing this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the chloromethyl group, while other studies have focused on optimizing the conditions for introducing the trifluoromethoxy and trifluoromethyl groups onto the pyridine ring. These efforts have significantly enhanced the efficiency and scalability of the synthesis process.
One of the most notable features of 2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride is its exceptional stability under various chemical conditions. This stability is attributed to the electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups, which help to deactivate the pyridine ring and reduce its reactivity. However, the chloromethyl group at position 2 introduces a degree of electrophilicity that can be exploited in certain reactions. This combination of stability and reactivity makes the compound an ideal building block for constructing more complex molecules in organic synthesis.
In terms of physical properties, this compound exhibits a high melting point due to its rigid structure and strong intermolecular forces. The presence of multiple fluorine atoms also contributes to its high boiling point, making it suitable for use in high-temperature applications. Additionally, the compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it amenable to a wide range of chemical transformations and separations.
The applications of 2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride are diverse and expanding rapidly with advancements in materials science. One promising area is its use as an intermediate in the synthesis of advanced pharmaceutical compounds. The ability to introduce specific functional groups onto the pyridine ring allows for fine-tuning of pharmacokinetic properties such as bioavailability and metabolic stability. Recent studies have demonstrated its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Another significant application lies in its role as a building block for advanced materials such as polymers and coatings. The chloroalkyl group can be used to initiate polymerization reactions, leading to materials with enhanced mechanical strength and thermal stability. Furthermore, the trifluorinated substituents contribute to hydrophobicity and resistance to environmental degradation, making these materials suitable for use in harsh environments.
From an environmental standpoint, researchers have been investigating methods to minimize waste generation during the synthesis of this compound. Green chemistry principles are being increasingly applied to optimize reaction conditions and reduce energy consumption. For example, solvent-free reaction techniques have been explored as an alternative to traditional solvent-based methods, significantly reducing the environmental footprint associated with its production.
In conclusion, 2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride (CAS No: 1803995-62-1) stands out as a versatile and valuable compound with broad applications across multiple disciplines. Its unique chemical structure enables it to serve as an essential intermediate in organic synthesis while offering opportunities for innovation in materials science. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing modern chemistry will undoubtedly grow even more prominent.
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